2-(Piperidin-4-yloxy)acetonitrile
Description
2-(Piperidin-4-yloxy)acetonitrile is a nitrile-containing heterocyclic compound featuring a piperidine ring linked via an ether oxygen to an acetonitrile group. This structure confers unique physicochemical and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its reactivity is influenced by the electron-withdrawing nitrile group and the basicity of the piperidine ring.
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-piperidin-4-yloxyacetonitrile |
InChI |
InChI=1S/C7H12N2O/c8-3-6-10-7-1-4-9-5-2-7/h7,9H,1-2,4-6H2 |
InChI Key |
YVFHVBCRKOZQGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-4-yloxy)acetonitrile typically involves the reaction of piperidine with chloroacetonitrile under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in the piperidine ring attacks the carbon atom in chloroacetonitrile, displacing the chlorine atom and forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: 2-(Piperidin-4-yloxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed:
Oxidation: Oximes or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-(Piperidin-4-yloxy)acetonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of nitrile-containing compounds on biological systems. It may also be used in the development of new bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also be employed in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yloxy)acetonitrile depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Features of Key Analogues
Key Observations :
- Piperidine vs.
- Functional Groups : The nitrile group in the target compound and –5 contrasts with ester functionalities in –3. Nitriles exhibit higher chemical stability against hydrolysis compared to esters .
- Substituent Effects : The ether linkage in the target compound introduces conformational flexibility, while tetramethylated piperidine derivatives () show increased steric hindrance, affecting reactivity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Lipophilicity : The target compound’s LogP (~0.5) is lower than Ethyl 2-(piperidin-4-yl)acetate (LogP 0.82), likely due to the polar ether and nitrile groups enhancing hydrophilicity .
- Solubility : The hydrochloride salt () significantly improves aqueous solubility compared to the free base, a critical factor in drug formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
